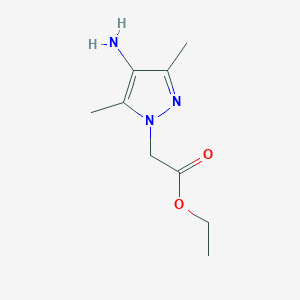

Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(4-amino-3,5-dimethylpyrazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-4-14-8(13)5-12-7(3)9(10)6(2)11-12/h4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITGWPYTXLOLLJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=C(C(=N1)C)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The ethyl acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate has shown promise in medicinal chemistry due to its biological activities:

- Antimalarial Activity : Research indicates that compounds containing pyrazole moieties may exhibit antimalarial properties. This compound could serve as a lead compound for developing new antimalarial drugs.

- Antileishmanial Activity : The compound's structural features suggest potential efficacy against leishmaniasis, a disease caused by parasites.

Synthetic Organic Chemistry

The compound serves as an important building block in synthetic organic chemistry for creating more complex molecules. Its reactivity allows it to participate in various chemical reactions:

- Substitution Reactions : The ethyl acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

- Oxidation and Reduction : The amino group can be oxidized to form nitro derivatives or reduced to form hydrazine derivatives.

This compound has been investigated for its biological activity through various assays:

| Biological Activity | Method of Assessment | Findings |

|---|---|---|

| Antimicrobial | Disc diffusion method | Significant efficacy against S. aureus and E. coli |

| Enzyme Inhibition | Molecular docking | Interaction with specific enzymes involved in disease processes |

These findings highlight the compound's potential as an enzyme inhibitor or receptor ligand, which could lead to therapeutic applications in treating infectious diseases .

Case Studies

Several studies have documented the applications and effectiveness of this compound:

- Antimalarial Research : A study demonstrated that derivatives of pyrazole compounds exhibited notable antimalarial activity through inhibition of parasite growth in vitro.

- Enzyme Interaction Studies : Molecular docking studies revealed that this compound interacts effectively with target enzymes involved in metabolic pathways of pathogens .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pyrazole ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations at the Pyrazole 4-Position

Key Observations :

- Amino vs. Halogen Substituents: The amino group in the target compound enhances reactivity compared to bromo or iodo analogs, enabling facile derivatization (e.g., amide coupling). Halogenated derivatives may exhibit higher lipophilicity, impacting membrane permeability in biological systems .

- Aryl vs.

Functional Group Modifications on the Acetate Side Chain

Key Observations :

- Salt Forms : The dihydrochloride salt () demonstrates how ionic modifications enhance aqueous solubility, critical for pharmaceutical formulations.

- Fluorinated Derivatives : The 4-fluorophenyl variant () leverages fluorine’s electronegativity to improve pharmacokinetic properties, such as reduced oxidative metabolism .

Table 1: Comparative Physicochemical Properties

| Compound Name | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| This compound | ~237.28 | 1.2 | 10–20 (DMSO) |

| Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate | 261.11 | 2.5 | <5 (Water) |

| Ethyl 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate | 308.12 | 3.1 | <1 (Water) |

Notes:

- LogP values estimated using fragment-based methods.

- Solubility data inferred from structural analogs.

Biological Activity

Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 182.22 g/mol

- Structural Features : The compound contains an ethyl acetate group and a pyrazole moiety with an amino group at the 4-position, contributing to its diverse reactivity and biological potential.

The biological activity of this compound is hypothesized to involve interactions with various biochemical pathways. Similar compounds with pyrazole structures have demonstrated potential antileishmanial and antimalarial activities, suggesting that this compound may also interfere with the metabolic processes of these parasites.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antiparasitic Activity : Compounds with similar structures have shown effectiveness against Leishmania and Plasmodium species.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in the metabolic pathways of parasites, contributing to its potential as an antimalarial agent .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antimalarial Activity :

- A study demonstrated that derivatives of pyrazole compounds exhibited significant inhibitory effects on Plasmodium falciparum growth. This compound was included in screening assays, showing promising results comparable to established antimalarial drugs.

-

Antileishmanial Properties :

- In vitro studies indicated that this compound could inhibit the growth of Leishmania donovani, with IC values suggesting effective concentrations for therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3,5-Dimethyl-1H-pyrazole | Lacks ethyl acetate and amino groups | Less versatile in reactivity |

| Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate | Similar structure but lacks amino group | Affects reactivity and biological activity |

| Ethyl 4-amino-3-methyl-1H-pyrazole | Contains an amino group but different structure | Different biological activity profile |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-amino-3,5-dimethylpyrazole with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF typically yields the product . Temperature (60–80°C) and stoichiometric ratios (1:1.2 pyrazole:bromoacetate) are critical for minimizing side products. Catalytic additives (e.g., KI) may enhance reactivity .

- Characterization : Confirm purity via HPLC and structural integrity using ¹H/¹³C NMR (e.g., pyrazole ring protons at δ 2.2–2.5 ppm, acetate methyl at δ 1.2–1.4 ppm) .

Q. How is crystallographic data for this compound refined, and what software is recommended?

- Methodology : Single-crystal X-ray diffraction is standard. Use SHELXL for refinement due to its robustness in handling small-molecule data, even with twinning or high-resolution datasets. Key parameters include isotropic/anisotropic displacement factors and hydrogen-bond restraints . For example, the pyrazole ring’s planarity and bond lengths (C–N ~1.34 Å) should align with DFT-optimized geometries .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodology : Screen for anticancer activity using MTT assays on cancer cell lines (e.g., MCF-7, HepG2). IC₅₀ values can be compared to reference drugs like doxorubicin. Structure-activity relationships (SAR) should assess the role of the amino and methyl groups on the pyrazole ring .

Advanced Research Questions

Q. How do substituents on the pyrazole ring (e.g., amino vs. bromo groups) affect reactivity in subsequent functionalization?

- Methodology : The electron-donating amino group enhances nucleophilic aromatic substitution (e.g., coupling with diazonium salts), whereas bromo substituents favor Suzuki-Miyaura cross-coupling. Compare kinetic data (rate constants, activation energies) using UV-Vis or LC-MS monitoring . For example, bromo derivatives require Pd(PPh₃)₄ catalysts, while amino groups enable acid-catalyzed condensations .

Q. What computational methods validate the compound’s interaction with biological targets (e.g., enzymes)?

- Methodology : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model binding to targets like COX-2 or kinases. DFT calculations (B3LYP/6-31G*) optimize geometries and predict electrostatic potential maps, highlighting nucleophilic/electrophilic regions . Compare computed binding energies (ΔG) with experimental IC₅₀ values.

Q. How can catalytic applications of this compound be explored, such as in coordination chemistry?

- Methodology : Synthesize Co(II) or Cu(II) complexes by reacting the compound with metal salts (e.g., CoCl₂·6H₂O) in ethanol. Characterize via UV-Vis (d-d transitions), ESR, and cyclic voltammetry. Test catalytic efficiency in oxidation reactions (e.g., catechol to o-quinone) using kinetic studies .

Q. What challenges arise in resolving crystallographic disorder in the ethyl acetate moiety?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.